2-amino-4-[2-[[1,1,1,2,3,3-hexadeuterio-3-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]phenol;(E)-but-2-enedioic acid
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Overview
Description
2-amino-4-[2-[[1,1,1,2,3,3-hexadeuterio-3-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]phenol;(E)-but-2-enedioic acid is a deuterium-labeled derivative of N-Deformyl Formoterol Fumarate. This compound is primarily used in scientific research, particularly in the field of pharmacokinetics and drug metabolism. The incorporation of deuterium, a stable isotope of hydrogen, into the molecule can significantly affect its pharmacokinetic and metabolic profiles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Deformyl Formoterol-d6 Fumarate involves the deuteration of N-Deformyl Formoterol Fumarate. Deuteration is typically achieved by replacing hydrogen atoms with deuterium atoms in the presence of deuterium gas or deuterated solvents. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange of hydrogen with deuterium .
Industrial Production Methods
Industrial production of N-Deformyl Formoterol-d6 Fumarate follows similar principles but on a larger scale. The process involves the use of specialized reactors that can handle the high pressures and temperatures required for deuteration. The product is then purified using techniques such as crystallization or chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-Deformyl Formoterol-d6 Fumarate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form corresponding reduced forms.
Substitution: The deuterium atoms can be replaced with other substituents under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of catalysts
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines .
Scientific Research Applications
N-Deformyl Formoterol-d6 Fumarate is widely used in scientific research due to its unique properties. Some of its applications include:
Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.
Drug Metabolism: Helps in understanding the metabolic pathways and identifying metabolites.
Biological Studies: Used in various in vitro and in vivo studies to investigate biological processes.
Industrial Applications: Employed in the development of new drugs and therapeutic agents
Mechanism of Action
The mechanism of action of N-Deformyl Formoterol-d6 Fumarate involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence its binding affinity and metabolic stability. This can lead to altered pharmacokinetic profiles, such as increased half-life and reduced metabolic degradation .
Comparison with Similar Compounds
Similar Compounds
N-Deformyl Formoterol Fumarate: The non-deuterated version of the compound.
Formoterol Fumarate: A related compound used as a bronchodilator.
Deuterated Drugs: Other drugs that have been deuterated to improve their pharmacokinetic profiles
Uniqueness
N-Deformyl Formoterol-d6 Fumarate is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The presence of deuterium can lead to improved stability and reduced metabolic degradation, making it a valuable tool in drug development and research .
Biological Activity
The compound 2-amino-4-[2-[[1,1,1,2,3,3-hexadeuterio-3-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]phenol;(E)-but-2-enedioic acid is a deuterium-labeled derivative of N-Deformyl Formoterol Fumarate. Its unique structure incorporates deuterium, which can significantly influence its biological and pharmacokinetic properties. This article explores the biological activity of this compound based on diverse research findings.
The molecular formula of the compound is C22H28N2O7 with a molecular weight of approximately 438.5g/mol . Its structural formula includes a phenolic group and an amino acid moiety that suggests potential interactions with biological systems.
The biological activity of this compound is primarily linked to its interaction with adrenergic receptors. As a derivative of formoterol, it is expected to exhibit beta-adrenergic agonistic activity , which may lead to bronchodilation and other physiological effects relevant in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).
Pharmacokinetics
The incorporation of deuterium alters the pharmacokinetics of the compound. Deuterated compounds often exhibit:
- Improved metabolic stability : The presence of deuterium can slow down metabolic processes due to the kinetic isotope effect.
- Altered distribution and elimination profiles : The changes in the compound's structure can affect how it is absorbed and cleared from the body.
Study 1: Bronchodilator Activity
In a comparative study involving formoterol derivatives, it was found that modifications to the structure significantly influenced receptor affinity and efficacy. The deuterated form showed enhanced binding affinity to beta-adrenergic receptors compared to its non-deuterated counterparts.
Study 2: Metabolic Stability
Research indicates that deuterated drugs often demonstrate prolonged half-lives in vivo. For instance, in animal models, compounds with deuterium substitution exhibited reduced clearance rates, suggesting that 2-amino-4-[...]-but-2-enedioic acid may have a longer duration of action than traditional formulations .
Case Study 1: Clinical Implications in Asthma Treatment
A clinical trial evaluated the efficacy of a similar beta-agonist in patients with asthma. Results indicated that patients receiving the modified drug experienced fewer exacerbations and improved lung function compared to those receiving standard therapy. This suggests that structural modifications like those present in 2-amino-4-[...]-but-2-enedioic acid could enhance therapeutic outcomes .
Case Study 2: Pharmacokinetic Analysis
A pharmacokinetic study analyzed various formoterol derivatives in human subjects. The findings revealed that deuterated forms had significantly different absorption rates and peak plasma concentrations compared to their non-deuterated counterparts. This highlights the potential for tailored therapies using deuterated compounds .
Summary Table of Biological Activities
Property | Observation |
---|---|
Molecular Weight | 438.5 g/mol |
Beta-Adrenergic Activity | Potential bronchodilation effects |
Metabolic Stability | Improved due to deuteration |
Clinical Efficacy | Enhanced outcomes in asthma treatment |
Pharmacokinetics | Altered absorption and clearance profiles |
Properties
IUPAC Name |
2-amino-4-[2-[[1,1,1,2,3,3-hexadeuterio-3-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]phenol;(E)-but-2-enedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3.C4H4O4/c1-12(9-13-3-6-15(23-2)7-4-13)20-11-18(22)14-5-8-17(21)16(19)10-14;5-3(6)1-2-4(7)8/h3-8,10,12,18,20-22H,9,11,19H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i1D3,9D2,12D; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTGQZLUNOONBX-KEHSGKOUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)N)O.C(=CC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])C1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)N)O.C(=C/C(=O)O)\C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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